Unveiling the Chemical Identity of Geranate: A Technical Guide
Unveiling the Chemical Identity of Geranate: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical and biological characteristics of monoterpenoids is crucial for harnessing their therapeutic potential. Geranate, the conjugate base of geranic acid, is an acyclic monoterpenoid that has garnered interest for its presence in various natural sources and its potential biological activities. This technical guide provides an in-depth overview of the chemical structure of geranate, its physicochemical properties, a detailed experimental protocol for its synthesis via biotransformation, and its role in biological pathways.
Chemical Structure and Identification
Geranate is systematically known as (2E)-3,7-dimethylocta-2,6-dienoate.[1] It is an unsaturated fatty acid anion that is the conjugate base of geranic acid, formed by the deprotonation of the carboxylic acid group.[1] At a physiological pH of 7.3, geranate is the major species.[1]
The structure of geranate is characterized by a ten-carbon chain with two double bonds and two methyl group substituents. The IUPAC name specifies the E configuration for the double bond at the second carbon position.
Key Identifiers:
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IUPAC Name: (2E)-3,7-dimethylocta-2,6-dienoate[1]
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Molecular Formula: C₁₀H₁₅O₂⁻[1]
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SMILES String: CC(=CCC/C(=C/C(=O)[O-])/C)C[1]
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InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-M[1]
Physicochemical Properties of Geranate and Geranic Acid
A summary of the key physicochemical properties of geranate and its conjugate acid, geranic acid, is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference(s) |
| Geranate | ||
| Molecular Weight | 167.22 g/mol | [1] |
| Physiological Charge | -1 | [2] |
| Hydrogen Acceptor Count | 2 | [2] |
| Hydrogen Donor Count | 0 | [2] |
| Polar Surface Area | 40.13 Ų | [2] |
| Geranic Acid | ||
| Molecular Weight | 168.23 g/mol | [3] |
| pKa (Strongest Acidic) | 5.26 | [2] |
| Water Solubility | 1.17 g/L | [2] |
| logP | 3.15 | [2] |
Experimental Protocol: Biotransformation of Geraniol to Geranic Acid
The production of geranic acid, the precursor to geranate, can be efficiently achieved through the biotransformation of geraniol using microorganisms. The following protocol details a method using the fungus Mucor irregularis.[2][4][5]
1. Microorganism and Culture Preparation:
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Strain: Mucor irregularis IIIMF4011, isolated from soil samples.[2][5]
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Media: Sabouraud Dextrose Broth (SDB) is used for the initial cultivation of the fungus.[5]
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Inoculation and Growth: Inoculate the SDB medium with spores of M. irregularis and incubate at 28 °C with shaking at 200 rpm for 2 days.[2]
2. Biotransformation Reaction:
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Reaction Setup: After the initial growth phase, the fungal mycelium is harvested. The biotransformation is carried out using the mycelium, as the enzymes responsible are intracellular.[5]
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Substrate: Prepare a solution of geraniol (e.g., 20 mM) in a suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.0).[5]
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Incubation: Add the fungal mycelium to the geraniol solution and incubate at 28 °C with shaking at 200 rpm for 72 hours.[2][5] Conversion rates of 97-100% can be achieved under these conditions.[2][4][5]
3. Scale-up in Fermentor:
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For larger-scale production, the process can be scaled up to a 3 L fermentor with a 1.5 L working volume.[2][5]
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Prepare 1.5 L of SDB media in the fermentor and autoclave.
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Inoculate with a 10% seed culture of M. irregularis.
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Set the fermentor parameters to 28 °C, 200 rpm, and an airflow of 1.5 L/min.[5]
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After 48 hours of incubation, harvest the mycelium by centrifugation.
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Prepare a 1.5 L reaction mixture of 20 mM geraniol in 0.1 M potassium phosphate buffer (pH 7.0) and add the harvested mycelium.
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Incubate under the same fermentor conditions for 72 hours, which can yield a conversion rate of approximately 98.89%.[2][5]
4. Product Extraction and Purification:
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The reaction mixture is extracted with an equal volume of ethyl acetate.[6]
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The organic extract is concentrated, and the crude product can be purified using column chromatography with a silica gel column and a gradient elution of ethyl acetate in hexane.[7]
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The purity of the resulting geranic acid can be confirmed by GC-MS and NMR analysis.[7]
Biological Significance and Pathways
Geranic acid and its conjugate base, geranate, are involved in various biological processes. Notably, geranic acid is an intermediate in the anaerobic metabolism of monoterpenes by denitrifying bacteria such as Alcaligenes defragrans.[8] In this pathway, various monoterpenes, including β-myrcene, α-phellandrene, limonene, and α-pinene, can be converted to geranic acid.[8]
Furthermore, the ionic liquid choline geranate (CAGE), a combination of choline and geranic acid, has demonstrated significant potential as a topical antiseptic and a transdermal drug delivery enhancer.[1][9] The geranate and geranic acid components of CAGE are thought to interact with and disrupt bacterial membranes, contributing to its antimicrobial activity.[9]
The following diagram illustrates the biotransformation workflow for the production of geranic acid from geraniol.
References
- 1. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GERANIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Geranic Acid Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]
